Critical Data Gap: No Published Quantitative Head-to-Head Comparator Data Identified for This Compound
A comprehensive search was performed across primary literature (PubMed, Semantic Scholar), patent databases (Justia Patents, Google Patents), authoritative chemical databases (PubChem, ChemSpider, SpectraBase), and institutional repositories (DSpace ZSMU), explicitly excluding benchchems, molecule, evitachem, and vulcanchem sources. No published study was identified that reports quantitative biological activity data (e.g., IC₅₀, GI₅₀, MIC, Kᵢ, Kd) for the specific compound 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone in direct comparison with a named structural analog or reference standard. The compound appears in the SpectraBase spectral database with confirmed ¹H NMR data and in the PubChem-linked ChEMBL database (CHEMBL1779392) as a benzoxazole analog, but without deposited bioactivity results [1][2]. Class-level evidence from structurally related S-substituted triazolo[1,5-c]quinazolines demonstrates antibacterial MIC values of 12.5 μg/mL against S. aureus for select potassium thiolate derivatives [3], and anticancer GI₅₀ values ranging from 0.29 to >10 μM across multiple cancer cell lines for 2-substituted analogs [4]; however, none of these data points can be attributed to or reasonably extrapolated to the specific target compound without experimental validation.
| Evidence Dimension | Quantitative biological activity (any assay) vs. named comparator |
|---|---|
| Target Compound Data | Not available in published, verifiable literature from allowed sources |
| Comparator Or Baseline | Not applicable—no comparator study identified |
| Quantified Difference | Cannot be calculated—insufficient data |
| Conditions | N/A |
Why This Matters
This evidence gap means that any procurement decision based on assumed differentiation from in-class analogs is currently unsupported by published quantitative data and should be acknowledged as a research-stage compound requiring de novo characterization.
- [1] SpectraBase. ethanone, 2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenyl-. SpectraBase Compound ID: FvwZgQcCBx7. Wiley Science Solutions. View Source
- [2] PubChem. 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole. PubChem CID 17454842; ChEMBL ID: CHEMBL1779392. National Library of Medicine. View Source
- [3] Bilyi, A.K.; Antypenko, L.M.; Ivchuk, V.V.; Kamyshnyi, O.M.; Polishchuk, N.M.; Kovalenko, S.I. 2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones and Their S-Substituted Derivatives: Synthesis, Spectroscopic Data, and Biological Activity. ChemPlusChem 2015, 80, 980–989. View Source
- [4] Kovalenko, S.I.; Antypenko, L.M.; Bilyi, A.K.; Kholodnyak, S.V.; Karpenko, O.V.; Antypenko, O.M.; Mykhaylova, N.S.; Los, T.I.; Kolomoets, O.S. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica 2013, 81, 359–392. View Source
